(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid
Description
Properties
CAS No. |
2440-62-2 |
|---|---|
Molecular Formula |
C19H19N3O6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
KNBLWBFJHZHYFG-INIZCTEOSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Other CAS No. |
2440-62-2 |
Synonyms |
4-({1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoicacid; 2440-62-2; Suphepa; 4-({1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl}amino)-4-oxobutanoicacid; 3-({1-[(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; AC1L2TMD; AC1Q5MEY; MolPort-006-328-934; EINECS219-472-6; AR-1F5466; SBB072392; AKOS015998330; MCULE-5712584632; AM002847; LT00772286; R8086; ST50819523; 3B3-050898; (S)-4-((2-((4-Nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxobutyricacid; 3-(N-{1-[N-(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoicacid; Butanoicacid,4-((2-((4-nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxo-,(S)- |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Suc-Phe-pNA, also known as 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, primarily targets enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.
Mode of Action
The compound acts as a substrate for these enzymes. It undergoes enzymatic cleavage, particularly at the peptide bond, resulting in the release of 4-nitroaniline , a yellow chromophore. This cleavage and subsequent release can be measured spectrophotometrically, providing a means to monitor the activity of the target enzymes.
Biochemical Pathways
The interaction of Suc-Phe-pNA with its target enzymes influences several biochemical pathways. For instance, it’s used in the cis-trans isomerization of X-Pro peptide bonds, a process catalyzed by Peptidyl-prolyl cis/trans isomerases (PPIases) . This process is crucial in protein folding, which is fundamental to the structure and function of proteins.
Pharmacokinetics
Suc-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml. These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) , impacting its bioavailability.
Result of Action
The enzymatic cleavage of Suc-Phe-pNA by its target enzymes results in the release of 4-nitroaniline. This release can be measured spectrophotometrically, providing a quantitative measure of the activity of the target enzymes. Therefore, the compound serves as a valuable tool for studying enzyme kinetics and function.
Action Environment
The action of Suc-Phe-pNA is influenced by environmental factors such as pH and temperature. For instance, the compound has a shelf life of 3 years when stored desiccated at –0 °C. Moreover, the enzymatic cleavage of Suc-Phe-pNA is optimal under certain pH conditions. These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes, proteins, and other biomolecules. It serves as a substrate for elastase and cathepsin G. The interaction involves the hydrolysis of the compound under the action of these enzymes, releasing a yellow compound called p-nitroaniline. This change in color can be measured spectrophotometrically at 400-410 nm, reflecting the enzyme activity.
Molecular Mechanism
The molecular mechanism of action of 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid involves its interaction with enzymes such as elastase and cathepsin G. The compound serves as a substrate for these enzymes, and its hydrolysis results in the release of p-nitroaniline. This process can be used to measure the activity of these enzymes.
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution. It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml.
Transport and Distribution
Given its solubility in various solvents, it is likely that it can be transported and distributed within cells and tissues.
Biological Activity
(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a nitrophenyl group attached to an amino group, which is further connected to a 4-oxobutyric acid moiety. The structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₅ |
| Melting Point | 204-205 °C |
| Boiling Point | 349.65 °C |
| Solubility | Varies with solvent |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that aryl substituted derivatives of this compound can inhibit rat liver microsomal retinoic acid metabolizing enzymes, demonstrating moderate potency (4-73%) compared to standard inhibitors like ketoconazole (80%) .
Binding Affinity
The compound's binding affinity to various biological targets, including receptors and enzymes, has been a focal point of investigation. Preliminary findings suggest it may influence enzymatic pathways relevant to various disease states, although comprehensive studies are necessary to confirm these interactions .
Antimicrobial Activity
Unnatural amino acids similar to this compound have shown promising antimicrobial properties. The compound's structure allows for modifications that can enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .
Antibody-Drug Conjugates
The unique functional groups present in the compound facilitate its use in antibody-drug conjugates (ADCs). ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. Research is ongoing to optimize the conjugation strategies involving this compound .
Case Studies
- Inhibitory Potency Study : A study on methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrated that modifications in the structure could significantly enhance inhibitory potency against liver enzymes. The conversion of certain analogs resulted in increased potency (29%-78%) compared to their parent compounds .
- Electrochemical Transformation : An innovative electrochemical method was developed for the transformation of 4-nitrophenol into 4-aminophenol using derivatives of this compound, showcasing its potential application in synthetic organic chemistry .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a nitrophenyl group, which contributes to its biological activity. Its molecular formula is , and it exhibits properties typical of amino acids and derivatives, making it relevant in various biochemical contexts .
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has indicated that compounds with similar structural features exhibit strong cytotoxic effects against various cancer cell lines .
Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid showed a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| Derivative A | 10 | NF-kB Inhibition |
| Derivative B | 15 | COX Inhibition |
Synthesis and Optimization
The synthesis of this compound involves several steps that optimize yield and purity. Researchers have developed various synthetic routes that enhance the efficiency of producing this compound for further studies.
Case Study:
A recent publication detailed an optimized synthetic pathway that increased the yield by 30% compared to previous methods, making it more feasible for large-scale production .
Ames Test for Mutagenicity
The compound's mutagenic potential was evaluated using the Ames test, which assesses the mutagenic activity of chemical compounds. Results indicated a strong positive response, suggesting further investigation into its safety profile is necessary before clinical application .
Data Table: Ames Test Results
| Compound | Ames Test Result | Mutagenicity Class |
|---|---|---|
| (S)-4-[...] | Positive | Class A |
Chemical Reactions Analysis
Step 2: Coupling with 4-Nitroaniline
The succinyl-L-phenylalanine intermediate is coupled with 4-nitroaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in the presence of HOBt to form the final product .
Reaction Conditions :
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | Maximizes amide formation |
| Solvent Polarity | Polar aprotic (DMF) | Enhances solubility |
| Reaction Time | 12–24 hours | Completes coupling |
Hydrolysis and Stability
The compound undergoes hydrolysis under acidic or enzymatic conditions, releasing 4-nitroaniline (detectable at 405 nm) .
Acid/Base Hydrolysis
- Acidic Conditions (pH < 3) : Cleavage of the amide bond occurs slowly, with <10% degradation after 24 hours.
- Basic Conditions (pH > 10) : Rapid hydrolysis, yielding succinic acid and 4-nitroaniline derivatives .
Table 2: Hydrolysis Kinetics
| Condition | Half-Life (25°C) | Products Formed |
|---|---|---|
| pH 2.0 | >48 hours | Minimal degradation |
| pH 12.0 | 2 hours | Succinic acid, 4-nitroaniline |
Enzymatic Cleavage
Suc-L-Phe-pNA is a substrate for proteases like chymotrypsin and subtilisin , which hydrolyze the amide bond adjacent to the phenylalanine residue .
Kinetic Parameters for Chymotrypsin :
Functional Group Reactivity
| Functional Group | Reactivity Profile | Applications |
|---|---|---|
| Amide bonds | Hydrolysis (acid/base/enzymatic), acyl transfer | Protease activity assays |
| 4-Nitroaniline moiety | Chromogenic release upon cleavage | Spectrophotometric detection |
| Benzyl group | Stable under physiological conditions | Structural stability |
Comparative Analysis with Structural Analogs
Table 4: Reactivity of Suc-L-Phe-pNA vs. Analogs
| Compound | Hydrolysis Rate (Chymotrypsin) | (mM) |
|---|---|---|
| Suc-L-Phe-pNA | 10 μmol/min/mg | 0.8 |
| Suc-L-Ala-pNA | 2 μmol/min/mg | 2.5 |
| Suc-L-Leu-pNA | 6 μmol/min/mg | 1.2 |
Note: The benzyl group in Suc-L-Phe-pNA enhances substrate specificity for aromatic residue-cleaving enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid with structurally related compounds from the evidence:
Key Differences and Implications
Chirality : Unlike the racemic mixtures in ’s sulfanyl derivatives, the target compound’s (S)-enantiomer status may enhance specificity in pharmacological interactions, as seen in other chiral drugs .
The benzyl group in the target compound may enhance lipophilicity, affecting membrane permeability compared to the polar sulfanyl or enoic acid moieties in analogs.
Synthesis: and highlight the use of Michael additions (for sulfanyl derivatives) and Friedel-Crafts acylations (for nitro-substituted enoic acids). The target compound’s synthesis may combine these strategies, with enantioselective steps to isolate the (S)-form .
Research Findings from Analogous Compounds
- : Racemic 4-oxo-arylbutanoic acids showed moderate bioactivity in preliminary screens, but enantiopure derivatives (like the target) could exhibit enhanced potency due to reduced off-target effects .
- : The (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid’s α,β-unsaturated system increases electrophilicity, making it reactive in conjugate additions. The target compound’s saturated backbone may reduce such reactivity, favoring stability in biological environments .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Ortho-, meta-, or para-dichlorobenzene (3–15 times the weight of 4-nitroaniline).
-
Catalyst : Aluminum chloride (2.05–2.3 equivalents relative to succinic anhydride).
-
Yield : Up to 99% para-selectivity due to high solubility of byproducts in dichlorobenzene.
This step produces 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid, confirmed by its PubChem entry (CID 2769980), which notes a molecular weight of 238.20 g/mol and a CAS registry number of 5502-63-6.
Benzylation of the Amino Group
Introducing the phenylmethyl (benzyl) group requires alkylation of the intermediate amine. A method adapted from US20130012735A1 employs benzyl chloride under basic conditions.
Alkylation Protocol
-
Substrate : 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid.
-
Reagents : Benzyl chloride (2–5 equivalents), sodium carbonate (2–10 equivalents).
-
Workup : Neutralization with dilute hydrochloric acid, extraction with ethyl acetate.
-
Yield : ~91% crude product after solvent evaporation and washing.
This step generates 4-[(4-nitrophenyl)amino]-2-(benzylamino)-4-oxobutanoic acid, with the benzyl group introduced at the α-amino position.
Stereochemical Control via Asymmetric Synthesis
The (S)-configuration is established using chiral auxiliaries or catalytic asymmetric hydrogenation. A modified Wolf-Kishner reduction or catalytic hydrogenation (as in JP2004182660A) ensures retention of stereochemistry.
Catalytic Hydrogenation
-
Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.
-
Outcome : Reduces ketones to secondary alcohols while preserving the nitro group.
Final Cyclization and Acid Halide Formation
The terminal carboxylic acid is activated as an acid halide to facilitate cyclization. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the acid to its acyl chloride.
Cyclization Conditions
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from patent-derived methods:
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Condensation | Dichlorobenzene | AlCl₃ | -20–20 | 99 |
| Benzylation | Methanol | Na₂CO₃ | 15–30 | 91 |
| Hydrogenation | Ethanol | Pd/C | 25–50 | 88 |
| Cyclization | Dichlorobenzene | SOCl₂ | 0–25 | 90 |
Challenges and Mitigation Strategies
-
Nitro Group Stability : Catalytic hydrogenation must avoid nitro reduction. Using Pd/C with controlled H₂ pressure prevents over-reduction.
-
Stereochemical Purity : Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess.
-
Byproduct Solubility : Dichlorobenzene enhances isolation of crystalline intermediates .
Q & A
Basic: What are the common synthetic routes for (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid?
The synthesis typically involves multi-step organic reactions, including:
- Michael-type addition : To introduce the α,β-unsaturated ketone moiety, as seen in analogous compounds synthesized via thioglycolic acid addition to (E)-4-aryl-4-oxo-2-butenoic acids .
- Friedel-Crafts acylation : For aryl ketone formation, using maleic anhydride as a precursor .
- Enantioselective methods : Chiral resolution or asymmetric catalysis may be required to isolate the (S)-enantiomer, though specific protocols for this compound are not detailed in the literature.
Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
- Chiral auxiliaries : Use (S)-configured catalysts or resolving agents during key steps (e.g., amide bond formation) to enhance stereochemical control.
- Kinetic resolution : Monitor reaction progress with chiral HPLC to isolate intermediates with high enantiomeric excess (ee) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the (S)-configuration .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Identify proton environments (e.g., nitrophenyl protons at δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for nitro-group-containing intermediates .
Advanced: How can computational methods aid in predicting reactivity or binding properties?
- Density Functional Theory (DFT) : Model transition states for stereoselective steps (e.g., amide bond formation) to predict enantiomer stability .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Basic: What are the primary biological targets or activities studied for this compound?
- Enzyme inhibition : Derivatives of 4-oxobutyric acid analogs have shown activity against proteases and kinases .
- Antimicrobial screening : Nitrophenyl groups may enhance membrane permeability, enabling evaluation against Gram-positive bacteria .
Advanced: How can researchers address discrepancies in biological activity data across studies?
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that alter observed activity .
Basic: What chromatographic methods are suitable for purity analysis?
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve polar nitro- and amide-containing derivatives .
- Chiral columns : Polysaccharide-based phases (e.g., Chiralpak AD-H) separate enantiomers for purity assessment .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in enzymatic systems?
- Isotopic labeling : ¹⁸O tracing in hydrolysis reactions to track bond cleavage sites .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-limiting steps .
Basic: What are the stability considerations for long-term storage?
- Light sensitivity : Nitrophenyl groups degrade under UV exposure; store in amber vials at –20°C .
- Moisture control : Lyophilize and use desiccants to prevent hydrolysis of amide bonds .
Advanced: How can in vivo studies be designed to evaluate pharmacokinetic (PK) properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
